molecular formula C16H10N2 B1209466 Calycanine CAS No. 218-30-4

Calycanine

Cat. No. B1209466
CAS RN: 218-30-4
M. Wt: 230.26 g/mol
InChI Key: SZHOANKNVRPRGI-UHFFFAOYSA-N
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Description

Calycanine is a dibenzonaphthyridine.

Scientific Research Applications

Constitution and Structure Analysis Calycanine, a dehydrogenation product of the alkaloid calycanthine, has been a subject of structural analysis in scientific research. Studies have explored its constitution and proposed various structures based on chemical analysis and synthesis. For instance, the synthesis of quinolino-(2:3:3′:2′)-quinoline, an isomer of calycanine, highlighted the compound's complex structure (R. Anet, 1958). Another study abandoned the initial formulation of calycanine as a carboline, suggesting instead that it is a compound formed by the fusion of a carbazole and a pyridine nucleus (L. Marion, R. Manske, M. Kulka, 1946).

X-Ray Analysis in Organic Chemistry Calycanine has also been utilized in the demonstration of X-ray methods for examining organic crystals. The detailed analysis of its structure through X-ray techniques exemplifies the method's utility in organic chemistry research, offering insights into molecular structures that may not be attainable through other means (A. Hargreaves, W. Taylor, 1941).

Degradation and Synthesis Studies Further research on calycanine includes its degradation and synthesis. Studies have focused on understanding its chemical behavior and potential derivatives through various chemical processes. For example, the oxidation of benzoylcalycanthine yielded calycanine, and its subsequent treatment under specific conditions produced new compounds, shedding light on its chemical properties and potential applications (M. Takamizawa, H. Takahashi, H. Sakakibara, T. Kobayashi, 1967).

properties

CAS RN

218-30-4

Product Name

Calycanine

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

quinolino[4,3-c]quinoline

InChI

InChI=1S/C16H10N2/c1-3-7-15-11(5-1)13-9-18-16-8-4-2-6-12(16)14(13)10-17-15/h1-10H

InChI Key

SZHOANKNVRPRGI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C4=CC=CC=C4N=C3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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